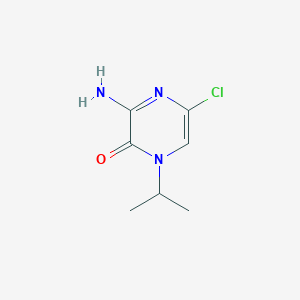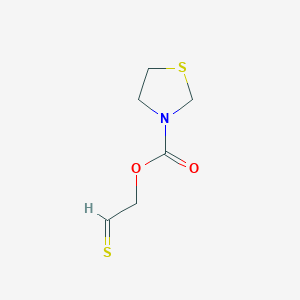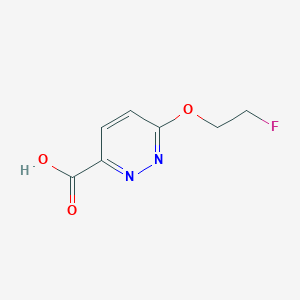
1-(Hexan-3-yl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hexan-3-yl)-1,4-diazepane is an organic compound belonging to the diazepane family Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Hexan-3-yl)-1,4-diazepane can be synthesized through various methods. One common approach involves the reaction of hexan-3-amine with 1,4-dibromobutane under basic conditions. The reaction typically proceeds as follows:
Step 1: Hexan-3-amine is reacted with 1,4-dibromobutane in the presence of a base such as sodium hydroxide.
Step 2: The reaction mixture is heated to facilitate the formation of the diazepane ring.
Step 3: The product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Hexan-3-yl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The diazepane ring can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or electrophiles in the presence of a suitable catalyst.
Major Products:
Oxidation: Corresponding oxides.
Reduction: Reduced derivatives.
Substitution: Substituted diazepane derivatives.
Aplicaciones Científicas De Investigación
1-(Hexan-3-yl)-1,4-diazepane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Hexan-3-yl)-1,4-diazepane involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(Hexan-2-yl)-1,4-diazepane: Similar structure but with a different position of the hexyl group.
1-(Pentyl)-1,4-diazepane: Similar diazepane ring but with a pentyl substituent.
1-(Heptan-3-yl)-1,4-diazepane: Similar structure but with a heptan-3-yl group.
Uniqueness: 1-(Hexan-3-yl)-1,4-diazepane is unique due to its specific substituent position, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H24N2 |
|---|---|
Peso molecular |
184.32 g/mol |
Nombre IUPAC |
1-hexan-3-yl-1,4-diazepane |
InChI |
InChI=1S/C11H24N2/c1-3-6-11(4-2)13-9-5-7-12-8-10-13/h11-12H,3-10H2,1-2H3 |
Clave InChI |
OMJNCVUWGATYPM-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC)N1CCCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11908938.png)

![8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11908945.png)



![Acetamide, N-[(chlorodimethylsilyl)methyl]-N-methyl-](/img/structure/B11908976.png)

![Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B11908980.png)

